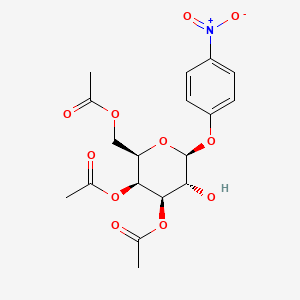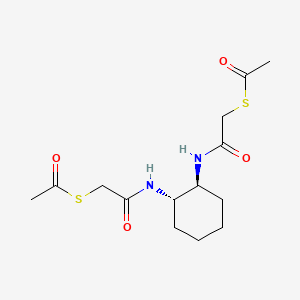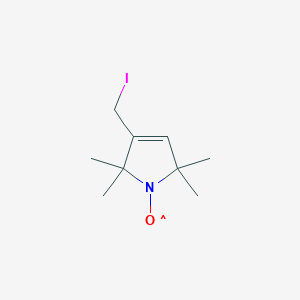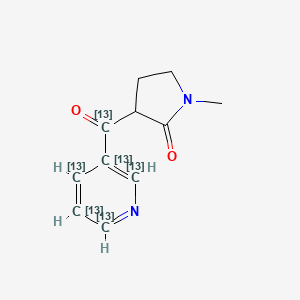
1-Methyl-3-(3'-pyridylcarbonyl-1,2',3',4',5',6'-13C6-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) is a synthetic organic compound characterized by the presence of a pyridylcarbonyl group attached to a pyrrolidinone ring. The compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of isotopically labeled pyridine and pyrrolidinone precursors.
Formation of Pyridylcarbonyl Intermediate: The pyridine derivative is reacted with a suitable carbonylating agent to form the pyridylcarbonyl intermediate.
Coupling Reaction: The pyridylcarbonyl intermediate is then coupled with the isotopically labeled pyrrolidinone under specific conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Chemistry: This method can be employed to enhance reaction efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product.
化学反応の分析
Types of Reactions
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylcarbonyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridylcarbonyl derivatives.
科学的研究の応用
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) is used in various scientific research applications, including:
Chemistry: As a labeled compound for studying reaction mechanisms and pathways.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of 1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labeling allows for detailed tracking of the compound’s behavior in various pathways, providing insights into its biochemical and pharmacological effects.
類似化合物との比較
Similar Compounds
1-Methyl-3-(3’-pyridylcarbonyl-pyrrolidinone): Similar structure but without isotopic labeling.
3-(3’-Pyridylcarbonyl-pyrrolidinone): Lacks the methyl group at the nitrogen atom.
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-pyrrolidinone): Non-labeled version of the compound.
Uniqueness
1-Methyl-3-(3’-pyridylcarbonyl-1,2’,3’,4’,5’,6’-13C6-pyrrolidinone) is unique due to its isotopic labeling, which provides distinct advantages in research applications, such as enhanced sensitivity in mass spectrometry and the ability to trace metabolic pathways with high precision.
特性
IUPAC Name |
1-methyl-3-((2,3,4,5,6-13C5)pyridine-3-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i2+1,3+1,5+1,7+1,8+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLPUZALILIEN-HOPUTZSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(C1=O)[13C](=O)[13C]2=[13CH]N=[13CH][13CH]=[13CH]2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662120 |
Source


|
| Record name | 1-Methyl-3-{oxo[(~13~C_5_)pyridine-3-](~13~C)methyl}pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189492-36-1 |
Source


|
| Record name | 1-Methyl-3-{oxo[(~13~C_5_)pyridine-3-](~13~C)methyl}pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
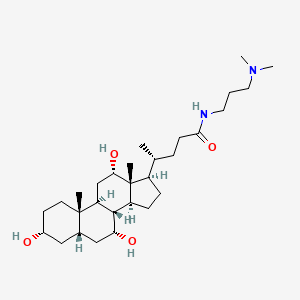
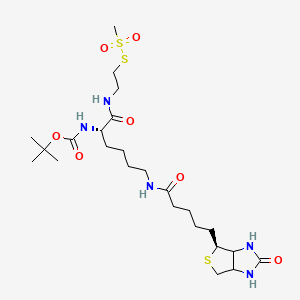
![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)
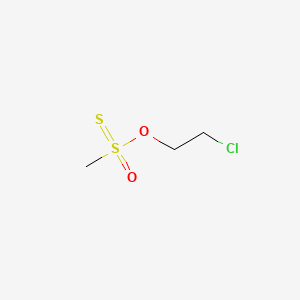
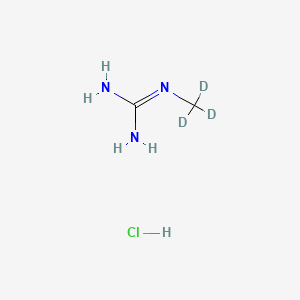
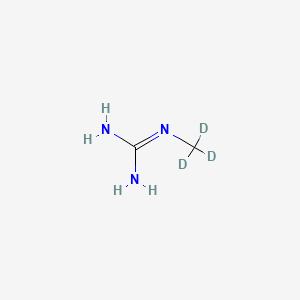
![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)
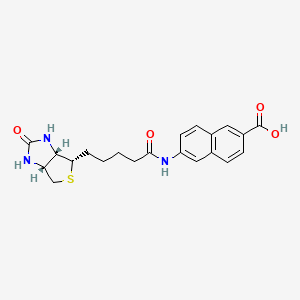
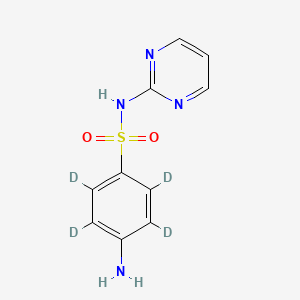
![[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide](/img/structure/B561788.png)

